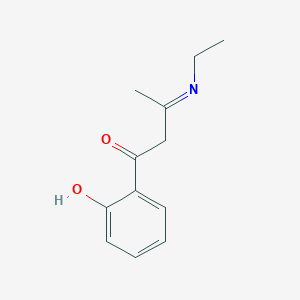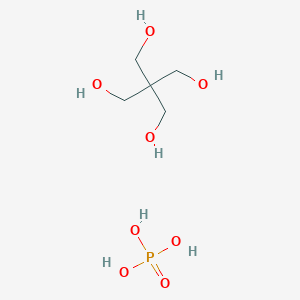
2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a quaternary alcohol with four hydroxyl groups, making it a versatile compound in various chemical applications. Phosphoric acid, on the other hand, is a mineral acid with the formula H3PO4. When combined, these compounds form a unique substance with significant industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentaerythritol is typically synthesized through the condensation of formaldehyde and acetaldehyde in the presence of a basic catalyst such as sodium hydroxide or calcium hydroxide . The reaction involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce pentaerythritol.
Industrial Production Methods
In industrial settings, the production of pentaerythritol involves the use of formaldehyde and acetaldehyde under controlled conditions. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration processes . The use of calcium hydroxide as a catalyst requires additional steps for neutralization and removal of calcium salts.
Analyse Des Réactions Chimiques
Types of Reactions
Pentaerythritol undergoes various chemical reactions, including esterification, oxidation, and substitution . Its multiple hydroxyl groups make it highly reactive with acids and anhydrides, forming esters and other derivatives.
Common Reagents and Conditions
Esterification: Reacts with organic acids or acid anhydrides in the presence of catalysts like sulfuric acid or p-toluenesulfonic acid to form esters.
Substitution: Undergoes substitution reactions with halogens or other electrophiles, often in the presence of a base.
Major Products
The major products formed from these reactions include esters, carboxylic acids, and halogenated derivatives, which have various applications in the chemical industry .
Applications De Recherche Scientifique
Chemistry
Pentaerythritol is used as a building block for the synthesis of polyfunctionalized compounds, including polyesters, polyurethanes, and alkyd resins . It serves as a precursor for the production of flame retardants and plasticizers.
Biology and Medicine
In biological research, pentaerythritol derivatives are studied for their potential use in drug delivery systems and as stabilizers for pharmaceuticals . Its biocompatibility and low toxicity make it suitable for medical applications.
Industry
Industrially, pentaerythritol is used in the manufacture of explosives, lubricants, and adhesives . Its ability to form stable complexes with metals makes it valuable in various industrial processes.
Mécanisme D'action
The mechanism of action of pentaerythritol and its derivatives involves the formation of stable complexes with other molecules through hydrogen bonding and esterification . These interactions enable the compound to act as a stabilizer, plasticizer, or flame retardant, depending on the application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Tris(hydroxymethyl)ethane: Similar in structure but with three hydroxyl groups instead of four.
2,2-Bis(hydroxymethyl)propionic acid: Contains additional carboxyl groups, making it more acidic.
2,2-Bis(hydroxymethyl)propane-1,3-diol, phosphorothious acid: A derivative with sulfur-containing groups.
Uniqueness
Pentaerythritol’s unique structure with four hydroxyl groups allows it to form a wide range of derivatives and complexes, making it more versatile than similar compounds . Its stability and reactivity make it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
52502-92-8 |
|---|---|
Formule moléculaire |
C5H15O8P |
Poids moléculaire |
234.14 g/mol |
Nom IUPAC |
2,2-bis(hydroxymethyl)propane-1,3-diol;phosphoric acid |
InChI |
InChI=1S/C5H12O4.H3O4P/c6-1-5(2-7,3-8)4-9;1-5(2,3)4/h6-9H,1-4H2;(H3,1,2,3,4) |
Clé InChI |
BWCQUVUKWGCJCE-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)(CO)CO)O.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


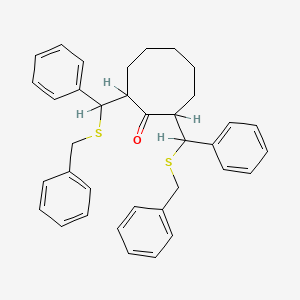
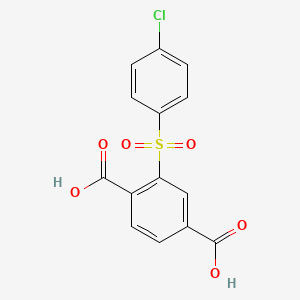
![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)
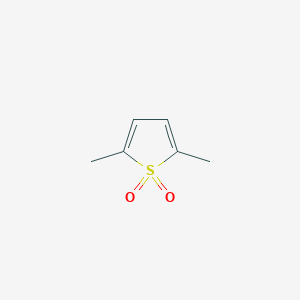
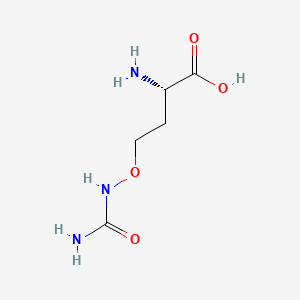
![1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol](/img/structure/B14653269.png)
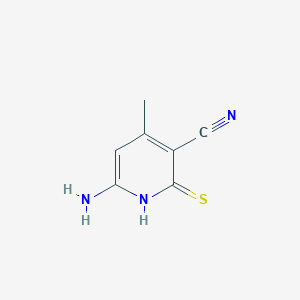
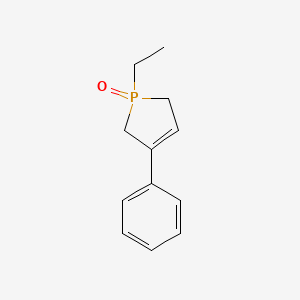
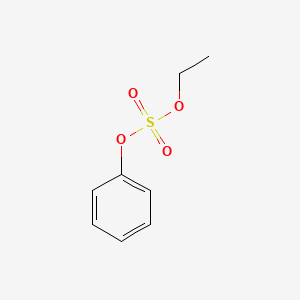
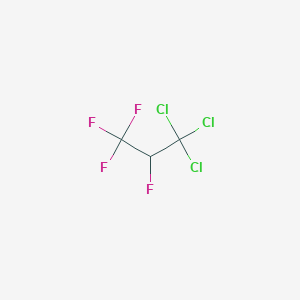
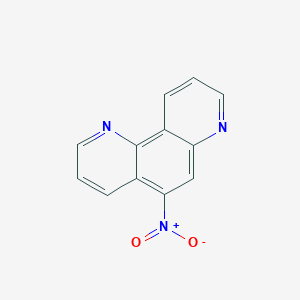
![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)

